N,N-dimethyl-1H-indole-6-sulfonamide

Description

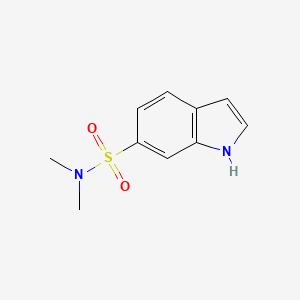

N,N-Dimethyl-1H-indole-6-sulfonamide is a sulfonamide derivative featuring a dimethyl-substituted amine group attached to the sulfonyl moiety of an indole ring. The indole core is a bicyclic structure comprising a benzene ring fused to a pyrrole ring, which confers aromaticity and electronic properties critical for interactions in biological or material systems. The sulfonamide group (–SO₂NH–) is a common pharmacophore known for its role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. The dimethyl substitution on the amine may enhance lipophilicity and metabolic stability compared to non-alkylated analogs .

Properties

Molecular Formula |

C10H12N2O2S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

N,N-dimethyl-1H-indole-6-sulfonamide |

InChI |

InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,1-2H3 |

InChI Key |

NSDUNGXWHHPWSI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C=CN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-2,3-Dihydro-1H-Indole-6-Sulfonamide

Structural Differences :

- The 2,3-dihydroindole moiety in this compound reduces aromaticity by saturating the pyrrole ring, altering electronic properties and reactivity.

- Molecular Formula: C₉H₁₂N₂O₂S vs. C₁₀H₁₄N₂O₂S (hypothetical for N,N-dimethyl-1H-indole-6-sulfonamide).

- Molecular Weight: 212.27 g/mol vs. ~226.3 g/mol (estimated for dimethyl analog) .

- Synthesis: N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide is synthesized via sulfonation of 2,3-dihydroindole followed by N-methylation.

Applications :

2-Oxo-1,2-Dihydrobenzo[cd]Indole-6-Sulfonamide Derivatives

Structural Differences :

Synthesis :

N-Substituted Ethyl-1H-Indazole-3-Carboxylates

Functional Group Comparison :

- Indazole (two adjacent nitrogen atoms in the bicyclic ring) vs. indole (one nitrogen). This difference affects electronic properties and binding affinity in biological targets.

- Carboxylate esters vs. sulfonamides: The former are more hydrolytically labile but offer distinct coordination sites for metal catalysts .

Reactivity :

Data Table: Key Properties and Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₁₀H₁₄N₂O₂S (hypothetical) | ~226.3 | Dimethylamine enhances lipophilicity; fully aromatic indole core. |

| N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide | C₉H₁₂N₂O₂S | 212.27 | Partially saturated indole; reduced aromaticity. |

| 2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide | C₁₅H₁₂N₂O₃S | 308.34 | Extended π-system; 2-oxo group enables hydrogen bonding. |

| Ethyl-1H-indazole-3-carboxylate | C₁₀H₉N₂O₂ | 189.20 | Indazole core with ester group; prone to hydrolysis. |

Research Findings and Mechanistic Insights

Sulfonamide vs. Carboxylate Reactivity :

- Sulfonamides are less nucleophilic than carboxylates due to the electron-withdrawing sulfonyl group, influencing their participation in transition-metal-catalyzed C–H activation reactions. For example, carboxylate-assisted mechanisms (e.g., concerted metalation-deprotonation) are less feasible with sulfonamides .

- Biological Implications: Dimethylation of the sulfonamide nitrogen in this compound may improve blood-brain barrier penetration compared to non-alkylated analogs, a hypothesis supported by studies on similar N-methylated sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.